molecular formula C27H19BrN2O3 B11093321 3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11093321
M. Wt: 499.4 g/mol
InChI Key: ROYJQLKWYQUYDC-UHFFFAOYSA-N
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Description

The compound 3-(4-BROMOANILINO)-4-(2-FURYLCARBONYL)-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic molecule with a complex structure featuring multiple functional groups. It has found its place in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Nitration of Benzene

    • Reagents: Concentrated HNO₃, Concentrated H₂SO₄

    • Conditions: 50°C

    • Product: Nitrobenzene

  • Step 2: Reduction of Nitrobenzene to Aniline

    • Reagents: Sn, HCl

    • Conditions: Reflux

    • Product: Aniline

  • Step 3: Bromination of Aniline

    • Reagents: Br₂, AcOH

    • Conditions: Room temperature

    • Product: 4-Bromoaniline

  • Step 4: Synthesis of Pyrrolinone Derivative

    • Reagents: Furylcarbonyl chloride, phenylhydrazine, 4-bromoaniline

    • Conditions: Anhydrous conditions

    • Product: 3-(4-Bromoanilino)-4-(2-furylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Industrial Production Methods

  • Similar methods are scaled up in industrial settings, with continuous monitoring and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: Converts to corresponding nitro or carboxyl derivatives.

  • Reduction: Reduces to amines or alcohol derivatives.

  • Substitution: Can undergo nucleophilic and electrophilic substitutions depending on conditions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: KMnO₄, CrO₃

  • Reduction: NaBH₄, H₂/Pd

  • Substitution: NaOH, Br₂, PCl₅

Major Products Formed from These Reactions

  • Nitrated, aminated, hydroxylated, and substituted derivatives, each having distinct properties useful for further applications.

Scientific Research Applications

In Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Serves as a precursor for heterocyclic compounds.

In Biology

  • Investigated for its potential antimicrobial and antifungal properties.

  • Studied for its role in inhibiting specific enzyme activities.

In Medicine

  • Explored for its anti-inflammatory and anticancer potentials.

In Industry

  • Utilized in the development of specialized dyes and pigments.

  • Applied in the design of new materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways Involved

  • Interacts with biological targets such as enzymes and receptors.

  • Modifies pathways including oxidative stress response, cell signaling, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloroanilino)-4-(2-furylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

  • 3-(4-Fluoroanilino)-4-(2-furylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Highlighting its Uniqueness

  • Unique due to the presence of the bromo substituent on the aniline ring, which significantly influences its chemical reactivity and biological activity compared to its chloro and fluoro counterparts.

By virtue of its structure, 3-(4-BROMOANILINO)-4-(2-FURYLCARBONYL)-1,5-DIPHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE stands as a versatile compound in various research domains, providing a foundation for further scientific exploration and innovation.

Properties

Molecular Formula

C27H19BrN2O3

Molecular Weight

499.4 g/mol

IUPAC Name

4-(4-bromoanilino)-3-(furan-2-carbonyl)-1,2-diphenyl-2H-pyrrol-5-one

InChI

InChI=1S/C27H19BrN2O3/c28-19-13-15-20(16-14-19)29-24-23(26(31)22-12-7-17-33-22)25(18-8-3-1-4-9-18)30(27(24)32)21-10-5-2-6-11-21/h1-17,25,29H

InChI Key

ROYJQLKWYQUYDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=C(C=C4)Br)C(=O)C5=CC=CO5

Origin of Product

United States

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